6-Bromo-1-(difluoromethoxy)isoquinoline
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Overview
Description
6-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. The compound consists of an isoquinoline core substituted with a bromine atom at the 6-position and a difluoromethoxy group at the 1-position. This combination of substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Bromo-1-(difluoromethoxy)isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Coupling Reactions: The difluoromethoxy group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to quinoline and tetrahydroisoquinoline derivatives, respectively.
Scientific Research Applications
6-Bromo-1-(difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
6-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines and brominated isoquinolines:
Fluorinated Isoquinolines: Compounds like 6-fluoroisoquinoline and 1-(trifluoromethoxy)isoquinoline share similar structural features but differ in their specific substituents and resulting properties.
Brominated Isoquinolines: Compounds such as 6-bromoisoquinoline and 1-bromoisoquinoline have similar bromine substitution but lack the difluoromethoxy group, leading to different chemical behaviors and applications.
The uniqueness of this compound lies in the combination of both bromine and difluoromethoxy groups, which imparts distinct properties and enhances its versatility in various applications.
Properties
Molecular Formula |
C10H6BrF2NO |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-bromo-1-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14-9(8)15-10(12)13/h1-5,10H |
InChI Key |
CBNDUMMBERNART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2OC(F)F)C=C1Br |
Origin of Product |
United States |
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